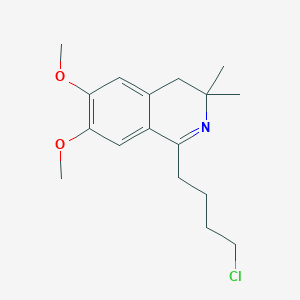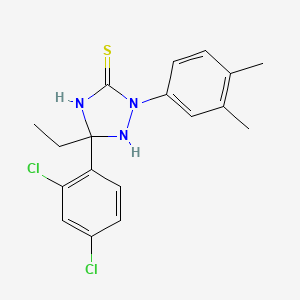![molecular formula C28H26ClF2N3O3S B11513564 1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B11513564.png)
1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(2-PHENYLETHYL)METHANIMIDAMIDE is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including a chlorodifluoromethoxy group, a dioxopyrrolidinyl group, and a phenylethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(2-PHENYLETHYL)METHANIMIDAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include chlorodifluoromethane, dimethylphenylamine, and phenylethylamine. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(2-PHENYLETHYL)METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of reagent and reaction conditions depends on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(E)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(2-PHENYLETHYL)METHANIMIDAMIDE has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(2-PHENYLETHYL)METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group with the target compound and is used in similar chemical reactions and applications.
Uniqueness
(E)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(2-PHENYLETHYL)METHANIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various scientific applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C28H26ClF2N3O3S |
|---|---|
Molecular Weight |
558.0 g/mol |
IUPAC Name |
[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-[chloro(difluoro)methoxy]phenyl]-N'-(2-phenylethyl)carbamimidothioate |
InChI |
InChI=1S/C28H26ClF2N3O3S/c1-18-8-13-23(19(2)16-18)34-25(35)17-24(26(34)36)38-27(32-15-14-20-6-4-3-5-7-20)33-21-9-11-22(12-10-21)37-28(29,30)31/h3-13,16,24H,14-15,17H2,1-2H3,(H,32,33) |
InChI Key |
VSYDXTCZUVFPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC=CC=C3)NC4=CC=C(C=C4)OC(F)(F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11513483.png)
![5-(3-Chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513484.png)

![8-(2-butoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11513500.png)
![11-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11513505.png)
![12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11513508.png)
![methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11513510.png)
![6-(ethylsulfonyl)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11513524.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B11513529.png)

![2,5-dichloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11513537.png)
![1-(4-Fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B11513543.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11513545.png)

